molecular formula C8H12N2 B599589 3-Pyridineethanamine, beta-methyl- CAS No. 199296-38-3

3-Pyridineethanamine, beta-methyl-

Cat. No.: B599589
CAS No.: 199296-38-3
M. Wt: 136.198
InChI Key: ZNWDSTAZSZMHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridineethanamine, beta-methyl- is an organic compound that features a pyridine ring attached to a propylamine chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyridine ring imparts unique chemical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineethanamine, beta-methyl- typically involves the reaction of 3-pyridylboronic acid with 1-bromo-3-chloropropane in the presence of a palladium catalyst. This reaction proceeds via a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of 3-Pyridineethanamine, beta-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridineethanamine, beta-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridineethanamine, beta-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridineethanamine, beta-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)-1-propylamine
  • 2-(4-Pyridyl)-1-propylamine
  • 3-(3-Pyridyl)-1-propylamine

Uniqueness

3-Pyridineethanamine, beta-methyl- is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for specific interactions that are not possible with other positional isomers. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

199296-38-3

Molecular Formula

C8H12N2

Molecular Weight

136.198

IUPAC Name

2-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C8H12N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3

InChI Key

ZNWDSTAZSZMHPP-UHFFFAOYSA-N

SMILES

CC(CN)C1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3-pyridyl)-1-nitropropane (0.91 g, 5.48 mmol) in 20 mL of ethanol and 0.1 mL of 12N HCl was added 10% Pd/C (1.00 g) under argon. The solution was evacuated and flushed with hydrogen several times, place under an atmosphere of hydrogen and vigorously stirred. After 14 h the mixture was evacuated and flushed with argon several times, filtered through celite and washed with 200 mL of ethanol. The volatiles were removed in vacuo to provide a residue which was partitioned between methylene chloride (100 mL) and NaOH (50 mL, 10%) and the aqueous layer was extracted with methylene chloride (2×100 mL). The combined organic layers were dried over MgSO4, filtered, concentrated in vacuo and the residue was purified by flash column chromatography (20×150 mm column of SiO2, CH2Cl2 /CH2Cl2 saturated with NH3 /MeOH 60:39:1) to give the title compound as an oil:
Name
2-(3-pyridyl)-1-nitropropane
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

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